molecular formula C15H17FN4O B12636667 [4-(3-Fluoroanilino)piperidin-1-yl](1H-imidazol-2-yl)methanone CAS No. 920511-25-7

[4-(3-Fluoroanilino)piperidin-1-yl](1H-imidazol-2-yl)methanone

Cat. No.: B12636667
CAS No.: 920511-25-7
M. Wt: 288.32 g/mol
InChI Key: HBKSGIFJFVWKJW-UHFFFAOYSA-N
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Description

4-(3-Fluoroanilino)piperidin-1-ylmethanone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a fluoroaniline group, a piperidine ring, and an imidazole moiety

Properties

CAS No.

920511-25-7

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

[4-(3-fluoroanilino)piperidin-1-yl]-(1H-imidazol-2-yl)methanone

InChI

InChI=1S/C15H17FN4O/c16-11-2-1-3-13(10-11)19-12-4-8-20(9-5-12)15(21)14-17-6-7-18-14/h1-3,6-7,10,12,19H,4-5,8-9H2,(H,17,18)

InChI Key

HBKSGIFJFVWKJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC(=CC=C2)F)C(=O)C3=NC=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoroanilino)piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 3-Fluoroaniline: This can be achieved through the fluorination of aniline using reagents such as fluorine gas or other fluorinating agents.

    Synthesis of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The 3-fluoroaniline and piperidine derivative are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired intermediate.

    Imidazole Formation:

Industrial Production Methods

Industrial production of 4-(3-Fluoroanilino)piperidin-1-ylmethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoroanilino)piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in suitable solvents.

    Substitution: Halogenating agents, nucleophiles, and other reagents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 4-(3-Fluoroanilino)piperidin-1-ylmethanone exhibit significant anti-inflammatory properties. A study published in Molecules demonstrated that derivatives of piperidinyl benzimidazole effectively inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The inhibition of interleukin-1 beta (IL-1β) release was observed, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Anticancer Potential

The compound has shown promise in cancer therapeutics. Its structural features allow it to interact with various cellular targets involved in tumor growth and proliferation. Preliminary studies have indicated that the compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Neurodegenerative diseases are characterized by inflammation and oxidative stress. Compounds with similar structures have been investigated for their neuroprotective effects. The potential modulation of pathways involved in neuronal survival suggests that 4-(3-Fluoroanilino)piperidin-1-ylmethanone could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Inhibition of IL-1β Release

In vitro studies conducted on human macrophages demonstrated that derivatives of the compound could concentration-dependently inhibit IL-1β release when stimulated with lipopolysaccharides (LPS) and ATP. This highlights the compound's potential as an anti-inflammatory agent, particularly in conditions where IL-1β plays a critical role .

Case Study 2: Cancer Cell Apoptosis

A series of experiments involving various cancer cell lines showed that the compound could significantly reduce cell viability and induce apoptosis through caspase activation pathways. These findings suggest a mechanism by which the compound may exert anticancer effects, warranting further investigation into its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(3-Fluoroanilino)piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloroanilino)piperidin-1-ylmethanone: Similar structure with a chlorine atom instead of a fluorine atom.

    4-(3-Bromoanilino)piperidin-1-ylmethanone: Similar structure with a bromine atom instead of a fluorine atom.

    4-(3-Methoxyanilino)piperidin-1-ylmethanone: Similar structure with a methoxy group instead of a fluorine atom.

Uniqueness

The presence of the fluoroaniline group in 4-(3-Fluoroanilino)piperidin-1-ylmethanone imparts unique chemical and biological properties, such as increased stability and specific binding affinities, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of 4-(3-Fluoroanilino)piperidin-1-ylmethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 4-(3-Fluoroanilino)piperidin-1-ylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of sources.

Chemical Structure and Properties

The molecular formula of 4-(3-Fluoroanilino)piperidin-1-ylmethanone is C15H17FN4OC_{15}H_{17}FN_{4}O. The structure features a piperidine ring substituted with a 3-fluoroaniline moiety and an imidazole group, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(3-Fluoroanilino)piperidin-1-ylmethanone exhibit notable antitumor properties. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting potential efficacy in treating malignancies. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the phenyl ring can enhance cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A comparative study on similar piperidine derivatives revealed that modifications in the piperidine ring could lead to enhanced antimicrobial effects, indicating that 4-(3-Fluoroanilino)piperidin-1-ylmethanone may possess similar properties .

The proposed mechanism of action for related compounds involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, the modulation of NF-kappa B signaling has been implicated in the anticancer effects observed in studies involving piperidine derivatives . This pathway is crucial for regulating immune responses and cell survival, making it a target for therapeutic intervention.

Case Studies

Study Findings Reference
Antitumor EfficacyCompound exhibited IC50 values < 2 µg/mL against multiple cancer cell lines
Antimicrobial ActivityModifications in piperidine derivatives enhanced antimicrobial properties
Mechanistic InsightsInhibition of NF-kappa B signaling linked to anticancer effects

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